2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS No.: 1207021-66-6
VCID: VC4767695
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.52
* For research use only. Not for human or veterinary use.

Description |
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a unique combination of a furan ring, an imidazole moiety, and a piperidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Structural RepresentationThe structural formula can be represented as follows:
This compound consists of several functional groups that contribute to its reactivity and biological activity. Synthesis of the CompoundThe synthesis of this compound typically involves the reaction of various precursors through a series of steps including:
Table 1: Key Reagents and Conditions for Synthesis
Biological ActivityResearch has indicated that compounds similar to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit various biological activities: Anticancer ActivityStudies have shown that imidazole derivatives can inhibit the growth of cancer cells, particularly in breast and lung cancer models. The presence of the methoxyphenyl group enhances this activity due to its electron-donating properties, which may stabilize the active form of the drug. |
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CAS No. | 1207021-66-6 | |||||||||||||||
Product Name | 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |||||||||||||||
Molecular Formula | C22H25N3O3S | |||||||||||||||
Molecular Weight | 411.52 | |||||||||||||||
IUPAC Name | 2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |||||||||||||||
Standard InChI | InChI=1S/C22H25N3O3S/c1-27-18-9-7-17(8-10-18)20-14-23-22(25(20)15-19-6-5-13-28-19)29-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3 | |||||||||||||||
Standard InChIKey | WXTXDDCKSJAJMN-UHFFFAOYSA-N | |||||||||||||||
SMILES | COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4 | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 49671853 | |||||||||||||||
Last Modified | Aug 17 2023 |
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